chloro-lambda~5~-phosphane CAS No. 133474-11-0](/img/structure/B14270524.png)
[Bis(trimethylsilyl)methylidene](di-tert-butyl)chloro-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is a specialized organophosphorus compound known for its unique structure and reactivity. This compound features a phosphorus atom bonded to a chloro group, two di-tert-butyl groups, and a bis(trimethylsilyl)methylidene group. Its distinct configuration makes it valuable in various chemical reactions and applications, particularly in the field of catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane typically involves the reaction of di-tert-butylphosphine with a suitable chlorinating agent in the presence of a base. One common method includes the use of phosphorus trichloride (PCl3) and di-tert-butylphosphine in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Industrial methods also emphasize the importance of purification steps, including distillation and recrystallization, to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction of the phosphorus center can lead to the formation of phosphines or phosphides.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium alkoxides or amines, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
Substitution: Products include phosphine derivatives with various functional groups replacing the chloro group.
Oxidation: Phosphine oxides or other oxidized phosphorus compounds.
Reduction: Reduced phosphorus species, such as phosphines or phosphides.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for stabilizing metal centers and facilitating catalytic cycles in reactions such as cross-coupling and hydrogenation.
Biology
While its direct applications in biology are limited, derivatives of this compound can be used in the synthesis of biologically active molecules. Its role in catalysis can aid in the production of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, the compound’s derivatives may be explored for their potential as therapeutic agents or in drug synthesis. Its ability to form stable complexes with metals can be leveraged in the development of metal-based drugs.
Industry
Industrially, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is valuable in the production of fine chemicals and polymers. Its use in catalytic processes can enhance the efficiency and selectivity of industrial reactions.
Mécanisme D'action
The mechanism by which Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric environment. This coordination can activate the metal for catalytic processes, facilitating bond formation and cleavage in various reactions. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the bis(trimethylsilyl)methylidene group.
Tri-tert-butylphosphine: Contains three tert-butyl groups but no chloro or bis(trimethylsilyl)methylidene groups.
Bis(di-tert-butylphosphino)methane: Features two di-tert-butylphosphino groups but differs in its overall structure and reactivity.
Uniqueness
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is unique due to the presence of the bis(trimethylsilyl)methylidene group, which imparts distinct steric and electronic properties. This uniqueness enhances its ability to stabilize metal centers and participate in a wide range of catalytic processes, making it a versatile and valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
133474-11-0 |
|---|---|
Formule moléculaire |
C15H36ClPSi2 |
Poids moléculaire |
339.04 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C15H36ClPSi2/c1-14(2,3)17(16,15(4,5)6)13(18(7,8)9)19(10,11)12/h1-12H3 |
Clé InChI |
WOLQOHXYKLEIEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


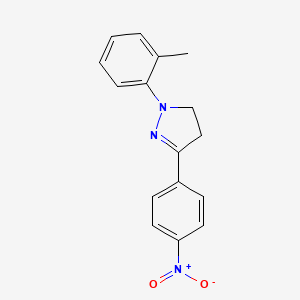
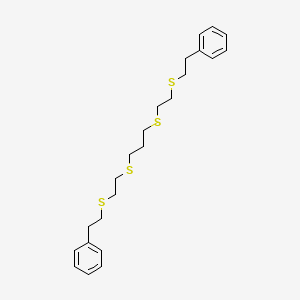
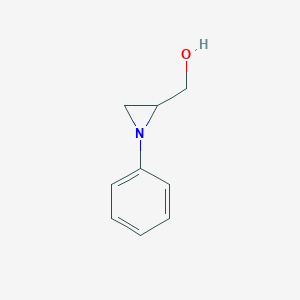
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)

![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

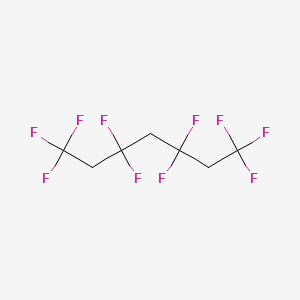
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
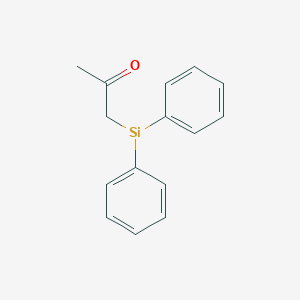

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
